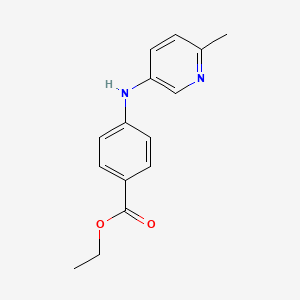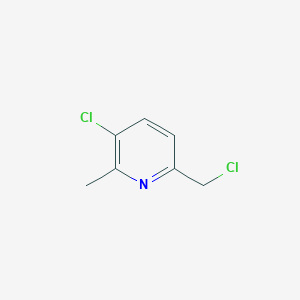
3-(1-(Formylamino)ethyl)-9-propylcarbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(9-Propyl-9H-carbazol-3-yl)ethyl]formamide is a compound derived from carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(9-Propyl-9H-carbazol-3-yl)ethyl]formamide typically involves the functionalization of carbazole at the 3-position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(9-Propyl-9H-carbazol-3-yl)ethyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the carbazole core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbazole ring or the attached alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-3-carboxylic acid derivatives, while reduction can produce various alkylated carbazole compounds .
Scientific Research Applications
N-[1-(9-Propyl-9H-carbazol-3-yl)ethyl]formamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(9-Propyl-9H-carbazol-3-yl)ethyl]formamide involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with various enzymes and receptors, modulating their activity and leading to specific biological outcomes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Poly(2,7-carbazole): Known for its extended conjugation length and lower bandgap energy, making it suitable for optoelectronic applications.
Poly(3,6-carbazole): Exhibits different electronic properties due to its distinct conjugation pattern.
Poly(N-vinyl carbazole): Used in photocopiers and organic LEDs due to its excellent photoconductive properties.
Uniqueness
N-[1-(9-Propyl-9H-carbazol-3-yl)ethyl]formamide is unique due to its specific functionalization at the 3-position of the carbazole ring, which imparts distinct chemical and physical properties. This functionalization allows for tailored interactions with various molecular targets, making it a versatile compound for diverse applications .
Properties
CAS No. |
52916-25-3 |
|---|---|
Molecular Formula |
C18H20N2O |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
N-[1-(9-propylcarbazol-3-yl)ethyl]formamide |
InChI |
InChI=1S/C18H20N2O/c1-3-10-20-17-7-5-4-6-15(17)16-11-14(8-9-18(16)20)13(2)19-12-21/h4-9,11-13H,3,10H2,1-2H3,(H,19,21) |
InChI Key |
JWTFBOVKHYXWPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)C(C)NC=O)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


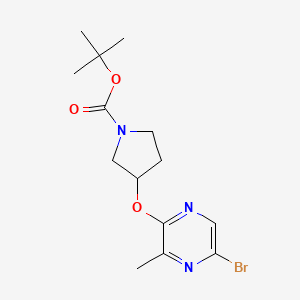
![2-{[(4-chlorophenyl)sulfonyl]amino}-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B13936387.png)
![5-Fluoro-6-methoxypyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13936391.png)
![2-[5-Chloro-6-fluoro-4-(methoxymethoxy)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13936399.png)
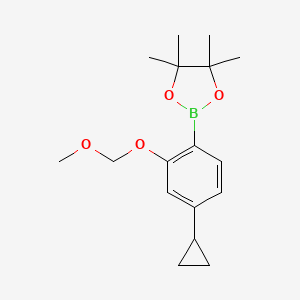
![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-(2-hydroxyphenyl)methanone](/img/structure/B13936409.png)
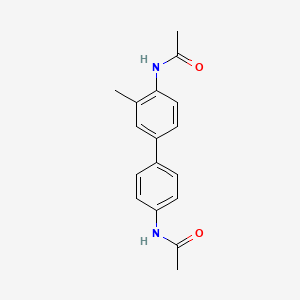
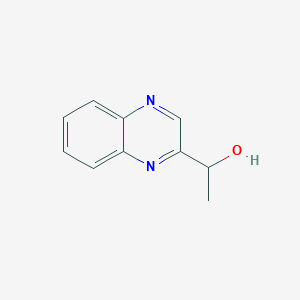

![Methyl 4-(6-bromo-7-chloro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13936455.png)
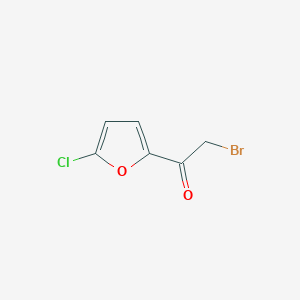
![6,8-Dibromo-5-chloroimidazo[1,2-a]pyridine](/img/structure/B13936476.png)
